Specific Scientific Field: Organic chemistry and catalysis.
Summary: DTBPO serves as a ligand in various transition metal-catalyzed reactions. It enhances reaction efficiency and selectivity by coordinating with metal centers.
Experimental Procedures:Buchwald-Hartwig Cross Coupling: DTBPO facilitates C-N bond formation in coupling reactions between aryl halides and amines or amides.
Suzuki-Miyaura Coupling: DTBPO participates in C-C bond formation between aryl halides and boronic acids.
Stille Coupling: DTBPO contributes to the coupling of organotin compounds with aryl halides.
Sonogashira Coupling: DTBPO aids in the synthesis of alkynes via coupling of aryl halides with terminal alkynes.
Negishi Coupling: DTBPO enables the coupling of organozinc reagents with aryl halides.
Heck Coupling: DTBPO plays a role in the palladium-catalyzed arylation of alkenes.
Results: These reactions yield diverse organic compounds, including pharmaceutical intermediates, natural products, and functional materials. Researchers have reported high yields and excellent regioselectivity using DTBPO-based catalysis .
Specific Scientific Field: Coordination chemistry and ligand design.
Summary: DTBPO serves as a building block for ligand synthesis. Researchers modify its structure to create tailored ligands for specific metal complexes.
Experimental Procedures:Flammable